Tetroxoprim was first synthesized in the late 1970s and has been classified as a broad-spectrum antibiotic. It works by inhibiting the enzyme dihydrofolate reductase, which is crucial for bacterial folate synthesis. This inhibition leads to a disruption in the production of nucleic acids and ultimately results in bacterial cell death. Its classification as an antibacterial agent makes it relevant for treating infections where conventional antibiotics may fail.
The synthesis of tetroxoprim involves several steps that utilize various chemical reagents. One common method includes the reaction of guanidine derivatives with substituted pyrimidines. Specifically, commercial [14C]-guanidine hydrochloride has been used as a radioactive label in pharmacokinetic studies to track the compound's distribution in biological systems . The synthesis typically follows these steps:
Tetroxoprim has a complex molecular structure characterized by a pyrimidine ring substituted with various functional groups. The structural formula can be represented as follows:
Key features of its molecular structure include:
The three-dimensional conformation of tetroxoprim allows for optimal binding to the dihydrofolate reductase enzyme, which is essential for its mechanism of action.
Tetroxoprim undergoes various chemical reactions that can affect its stability and efficacy:
These reactions are critical in understanding the compound's behavior in biological systems and its potential interactions with other drugs.
The primary mechanism by which tetroxoprim exerts its antibacterial effects is through the inhibition of dihydrofolate reductase. This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital precursor for nucleotide synthesis. By blocking this pathway, tetroxoprim effectively starves bacteria of necessary building blocks for DNA replication and cell division.
In studies involving various bacterial strains, tetroxoprim has demonstrated significant inhibitory activity, making it effective against resistant pathogens . The binding affinity of tetroxoprim to dihydrofolate reductase is enhanced by specific interactions within the enzyme's active site.
Tetroxoprim exhibits several notable physical and chemical properties:
Thermal analysis indicates that tetroxoprim undergoes distinct phases upon heating, revealing insights into its thermal stability and decomposition characteristics .
Tetroxoprim is primarily utilized in clinical settings as an antibacterial agent. Its applications include:
Additionally, ongoing research aims to explore modifications of tetroxoprim's structure to improve its pharmacological properties while minimizing potential side effects .
Tetroxoprim (CAS Registry Number: 53808-87-0) is systematically named as 5-[3,5-Dimethoxy-4-(2-methoxyethoxy)benzyl]pyrimidine-2,4-diamine according to IUPAC conventions [2] [4]. Its molecular formula is C₁₆H₂₂N₄O₄, with a molar mass of 334.376 g·mol⁻¹ [2] [3]. The compound is identified by several synonyms, including Tetroxoprima, Tetroxoprimum, and the research code HE 781 [4]. PubChem CID 65450 provides standardized access to its chemical data, while the InChIKey (WSWJIZXMAUYHOE-UHFFFAOYSA-N) enables unique structural identification across chemical databases [3] [6].
Tetroxoprim belongs to the diaminopyrimidine class of synthetic antibacterial agents, sharing a core 2,4-diaminopyrimidine scaffold with trimethoprim [3]. This structural framework enables selective inhibition of microbial dihydrofolate reductase (DHFR). Key modifications distinguish Tetroxoprim from its predecessors:
Table 1: Structural Comparison of Diaminopyrimidine Derivatives
Compound | R-Group at C5 Position | Key Structural Features |
---|---|---|
Tetroxoprim | 3,5-dimethoxy-4-(2-methoxyethoxy)benzyl | Flexible ethoxy linker, three methoxy groups |
Trimethoprim | 3,4,5-trimethoxybenzyl | Rigid trimethoxybenzyl moiety |
Pyrimethamine | 4-chlorophenyl-5-ethylpyrimidine | Chlorophenyl substitution |
This structural evolution aimed to optimize bacterial DHFR binding affinity while modulating physicochemical properties like solubility (predicted water solubility: 0.126 mg/mL) [4]. The extended side chain increases topological polar surface area (114.74 Ų) compared to trimethoprim, potentially influencing membrane permeability [3].
Tetroxoprim was first synthesized and characterized in 1979 as part of efforts to expand the diaminopyrimidine antibiotic arsenal [2]. Its development responded to emerging bacterial resistance to earlier DHFR inhibitors. The initial synthetic route involved:
Modern synthetic approaches focus on structural analogues with enhanced potency. Research on tricyclic diaminopyrimidine derivatives (e.g., quinazolines, pyridopyrimidines) explores rigidified scaffolds to improve DHFR binding selectivity. Compounds like piritrexim (a quinazoline derivative) demonstrate submicromolar IC₅₀ values against parasitic DHFR enzymes, though Tetroxoprim remains a structural benchmark [7].
Table 2: Key Physicochemical Properties of Tetroxoprim
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 334.376 g·mol⁻¹ | Calculated |
Hydrogen Bond Donors | 2 | Lipinski's Rule analysis |
Hydrogen Bond Acceptors | 5 | Lipinski's Rule analysis |
Rotatable Bonds | 8 | Computational topology analysis |
LogP (XLogP) | 0.59 | Partition coefficient prediction |
Topological Polar Surface Area | 114.74 Ų | Computational modeling |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5